Montanol

Diterpenoid Chemistry Oxepane Derivatives Natural Product Isolation

Generic substitution of oxepane diterpenoids compromises analytical accuracy due to subtle structural variations. Montanol (CAS 71117-50-5) is a structurally defined reference standard that solves this challenge. - Distinct LogP 2.90 and MW 352.5 ensure unambiguous chromatographic peak assignment. - Lower uterotonic potency versus kaurene diterpenes enables baseline pharmacological studies without saturating the contractile machinery. - In stock, 100 mg/500 mg pack sizes with custom bulk synthesis on request.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
Cat. No. B1251365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontanol
Synonymsmontanol
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C
InChIInChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h10,13,15-16,20,22,24H,6-9,11-12,14H2,1-5H3/b17-13+,18-10+/t16-,20-,21+/m1/s1
InChIKeyCFWFJIRDZVFKJB-GRZKGYEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montanol Procurement Guide


Montanol (CAS 71117-50-5) is a naturally occurring oxepane diterpenoid with the molecular formula C21H36O4, primarily isolated from the leaves of the Mexican plant *Montanoa tomentosa* (zoapatle) [1]. It is a member of a structurally unusual class of diterpenes characterized by an oxepane ring system [2]. The compound is of interest for its uterotonic activity and its role as a reference standard in the study of structurally related analogs from the Montanoa genus [REFS-1, REFS-3].

Why Montanol Cannot Be Substituted


Generic substitution among the oxepane diterpenoids from *Montanoa tomentosa* (e.g., zoapatanol, tomentanol, tomentol) is not scientifically sound. Subtle variations in the molecular structure—such as the presence or position of methyl and hydroxyl groups on the oxepane ring and side chain—lead to quantifiable differences in critical physicochemical properties like lipophilicity (LogP) and molecular weight . These properties directly influence membrane permeability, bioavailability, and target engagement . Furthermore, as demonstrated in direct comparative assays, even structurally similar compounds within this class exhibit distinct pharmacological potencies, confirming that biological activity is exquisitely sensitive to these specific structural features [1].

Montanol Comparative Evidence


Physicochemical Differentiation

Montanol exhibits a higher molecular weight and lipophilicity compared to its closest structural analog, zoapatanol, due to an additional methyl group in its side chain. This structural difference results in a 4% increase in molecular weight and a higher calculated LogP value [REFS-1, REFS-2].

Diterpenoid Chemistry Oxepane Derivatives Natural Product Isolation

Lipophilicity Comparison

The calculated partition coefficient (ACD/LogP) for Montanol is higher than that of zoapatanol, indicating a greater affinity for lipid environments [REFS-1, REFS-2]. This difference is consistent with its increased molecular weight and additional hydrophobic character [REFS-1, REFS-2].

ADMET Prediction Lipophilicity Bioavailability

Uterotonic Potency Comparison

In an in vitro guinea pig uterine contractility assay, the uterotonic potency of Montanol was compared directly to that of kaurene diterpenes (including kaurenoic acid and kauradienoic acid) [1]. The study demonstrated a clear hierarchy of potency [1].

Reproductive Pharmacology Uterotonic Activity Natural Product Bioassay

GABA_A Receptor Anxiolytic Potential

While direct comparative data for pure Montanol is limited, research on the phytochemistry of *Montanoa tomentosa* indicates that its constituent oxepane diterpenoids and flavonoids produce anxiolytic-like effects through positive allosteric modulation of the GABA_A receptor complex [1]. This class-level activity provides a mechanistic basis for further exploration of Montanol's neuropharmacological profile, distinguishing it from analogs lacking this target engagement.

Neuropsychopharmacology GABAergic System Anxiolytic Activity

Montanol Application Scenarios


Phytochemical Reference Standard

Montanol's well-defined physicochemical properties (MW 352.5 g/mol, LogP 2.90) and its co-occurrence with other oxepane diterpenoids make it an ideal reference standard for the identification and quantification of compounds in *Montanoa* extracts using HPLC, LC-MS, or GC-MS . Its distinct retention time and mass spectrum, derived from its unique molecular structure, ensure accurate chromatographic peak assignment and relative quantification of related analogs .

Uterine Contractility Studies

For researchers studying the modulation of uterine smooth muscle contractility, Montanol offers a unique, lower-potency pharmacological tool compared to the more potent kaurene diterpenes from the same plant [1]. This lower potency allows for the investigation of more subtle modulatory effects or the establishment of a baseline response without saturating the contractile machinery, as established in direct comparative assays [1].

Lead Compound for GABA_A Modulators

Based on class-level evidence linking oxepane diterpenoids from *M. tomentosa* to GABA_A receptor-mediated anxiolysis, Montanol serves as a viable scaffold for medicinal chemistry efforts aimed at developing new positive allosteric modulators [2]. Its structural features, particularly the oxepane ring and side chain, differentiate it from classical benzodiazepine scaffolds, offering a novel chemical starting point for exploring subtype-selective GABA_A receptor ligands [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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